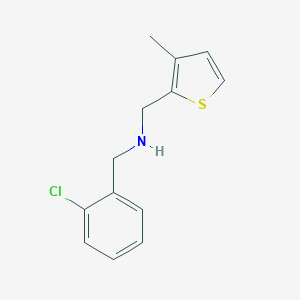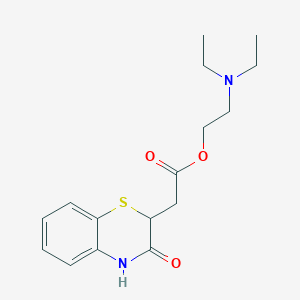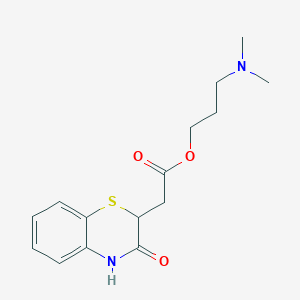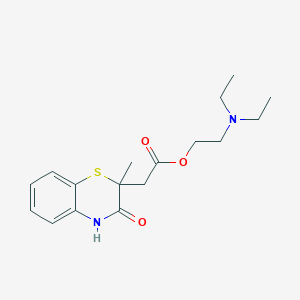
N-(2-chlorobenzyl)-1-(3-methylthiophen-2-yl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorobenzyl)-1-(3-methylthiophen-2-yl)methanamine is an organic compound that features a chlorophenyl group and a thiophene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-1-(3-methylthiophen-2-yl)methanamine typically involves the reaction of 2-chlorobenzylamine with 3-methylthiophene-2-carbaldehyde. The reaction is carried out under anhydrous conditions, often using a solvent such as dichloromethane or toluene. The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
N-(2-chlorobenzyl)-1-(3-methylthiophen-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide, and methanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Substituted chlorophenyl derivatives.
科学研究应用
N-(2-chlorobenzyl)-1-(3-methylthiophen-2-yl)methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs for treating infections and other diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N-(2-chlorobenzyl)-1-(3-methylthiophen-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes or cell wall synthesis.
相似化合物的比较
Similar Compounds
- 1-(2-chlorophenyl)-N-methylmethanamine
- 1-(2-chlorophenyl)-N-[(3-methylthiophen-2-yl)methyl]ethanamine
- 1-(2-chlorophenyl)-N-[(3-methylthiophen-2-yl)methyl]propanamine
Uniqueness
N-(2-chlorobenzyl)-1-(3-methylthiophen-2-yl)methanamine is unique due to its specific combination of a chlorophenyl group and a thiophene ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from similar compounds.
属性
分子式 |
C13H14ClNS |
|---|---|
分子量 |
251.78g/mol |
IUPAC 名称 |
1-(2-chlorophenyl)-N-[(3-methylthiophen-2-yl)methyl]methanamine |
InChI |
InChI=1S/C13H14ClNS/c1-10-6-7-16-13(10)9-15-8-11-4-2-3-5-12(11)14/h2-7,15H,8-9H2,1H3 |
InChI 键 |
JETCNPGDGHDBGZ-UHFFFAOYSA-N |
SMILES |
CC1=C(SC=C1)CNCC2=CC=CC=C2Cl |
规范 SMILES |
CC1=C(SC=C1)CNCC2=CC=CC=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(tert-butyl)-N-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}amine](/img/structure/B502032.png)
![dibenzo[a,c]phenazine-10-carboxylic acid](/img/structure/B502033.png)
![2-[(5-{[(4-Fluorophenyl)amino]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B502034.png)



![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}-1H-1,2,4-triazol-5-amine](/img/structure/B502041.png)
![5-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B502043.png)
![6-[(2-chloroanilino)methyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B502045.png)
![6-[(3,5-dichloroanilino)methyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B502048.png)
![6-[(3-chlorobenzyl)amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B502053.png)
![1,3-dimethyl-6-{[3-(trifluoromethyl)benzyl]amino}-2,4(1H,3H)-pyrimidinedione](/img/structure/B502054.png)
![6-[(4-chlorobenzyl)amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B502055.png)
![7-Chloro-4-[4-(4-chlorophenyl)-1-piperazinyl]quinoline](/img/structure/B502057.png)
